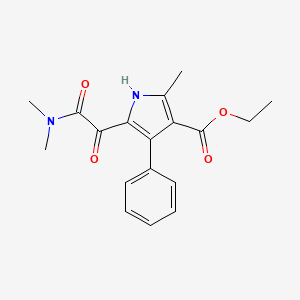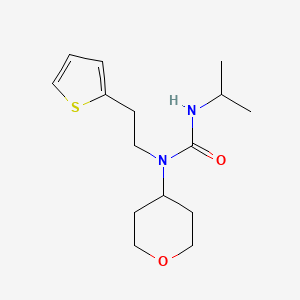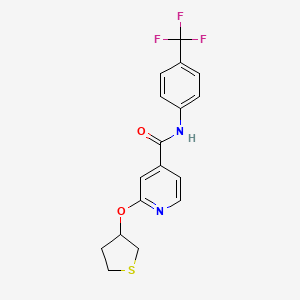![molecular formula C19H20N2O B2645042 3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-24-4](/img/structure/B2645042.png)
3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, which may include “3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have diverse pharmacological activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varies based on the specific compound . The aromatic heterocyclic scaffold of indole derivatives resembles various protein structures .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential agents for various applications . Some novel synthesized indole bearing compounds have been reported to have potent cell wall inhibition activity .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary based on the specific compound . For example, the molecular formula, yield, melting point, and other properties can be determined through various methods .科学的研究の応用
Herbicidal Applications
Dimethylpropynylbenzamides : A derivative, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, represents a group of benzamides active as herbicides. They show promise in agricultural settings, particularly for forage legumes, certain turf grasses, and cultivated crops due to their effectiveness against annual and perennial grasses (Viste, Cirovetti, & Horrom, 1970).
Structural Insights
Molecular Structure Analysis : Studies provide detailed insights into the structural characteristics of related compounds. For example, 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide has been analyzed, revealing specific angular relations between its molecular components and how these structures form dimers (Rodier, Céolin, Dugué, & Lepage, 1993).
Synthesis and Biological Applications
Synthesis of Biological Compounds : Research includes the synthesis of a variety of benzamide derivatives, exploring their potential biological applications. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized, revealing potential applications in drug chemistry due to their ability to bind nucleotide protein targets (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Chemical Synthesis and Characterization
Chemical Synthesis : A variety of studies focus on the synthesis and characterization of benzamide-related compounds. These studies delve into intricate chemical synthesis processes and the resultant molecular structures, providing a deeper understanding of the chemical properties and potential applications of these compounds (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Pharmacological Screening
Biological and Pharmacological Screening : Some derivatives have been evaluated for their biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. For instance, novel isatin derivatives have shown promising results against pathogenic viruses and cancer cells (Selvam, Rajasekaran, Murugesh, Ch, Ramohan, & Clerco, 2004).
作用機序
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its intended use . Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Safety and Hazards
将来の方向性
The future directions of research into indole derivatives are promising. The rapid emergence of drug-resistant diseases is a major challenge to be addressed, and identifying novel targets and drug candidates is therefore crucial . Indole scaffolds are currently in clinical trials to treat various diseases .
特性
IUPAC Name |
3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-4-6-16(8-13(12)2)19(22)20-11-15-5-7-18-17(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLOVAHELYJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)
![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)





![N-Ethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2644975.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2644976.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)



